![molecular formula C20H18N2O B14739087 11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline CAS No. 6626-63-7](/img/structure/B14739087.png)
11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(4-Morpholinyl)-11H-indeno[1,2-b]quinoline is a complex heterocyclic compound that features a morpholine ring fused to an indenoquinoline structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structural features of this compound contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with morpholine in the presence of a suitable catalyst can lead to the formation of the desired indenoquinoline structure. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions: 11-(4-Morpholinyl)-11H-indeno[1,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced indenoquinoline derivatives.
Substitution: Functionalized indenoquinoline derivatives with various substituents.
科学研究应用
11-(4-Morpholinyl)-11H-indeno[1,2-b]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit specific enzymes involved in cell signaling pathways, leading to the suppression of cell growth and proliferation. The morpholine ring enhances the compound’s ability to interact with biological membranes, facilitating its cellular uptake and distribution.
相似化合物的比较
Quinoline: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Indenoquinoline: Lacks the morpholine ring but shares the indenoquinoline core structure.
Morpholine-substituted quinolines: Compounds with similar morpholine substitution but different core structures.
Uniqueness: 11-(4-Morpholinyl)-11H-indeno[1,2-b]quinoline stands out due to the combination of the indenoquinoline core and the morpholine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the morpholine ring enhances its solubility and bioavailability, which are advantageous for medicinal and biological research.
属性
CAS 编号 |
6626-63-7 |
|---|---|
分子式 |
C20H18N2O |
分子量 |
302.4 g/mol |
IUPAC 名称 |
4-(11H-indeno[1,2-b]quinolin-11-yl)morpholine |
InChI |
InChI=1S/C20H18N2O/c1-4-8-18-14(5-1)13-17-19(21-18)15-6-2-3-7-16(15)20(17)22-9-11-23-12-10-22/h1-8,13,20H,9-12H2 |
InChI 键 |
GCVZMKPZSVQVNL-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2C3=CC=CC=C3C4=NC5=CC=CC=C5C=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


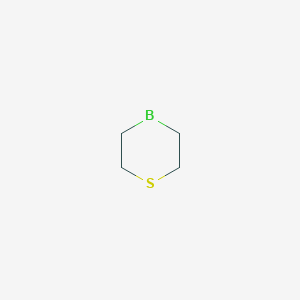
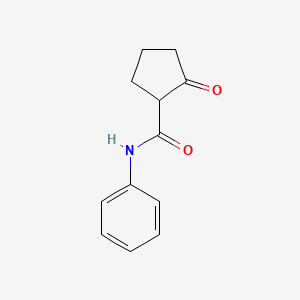


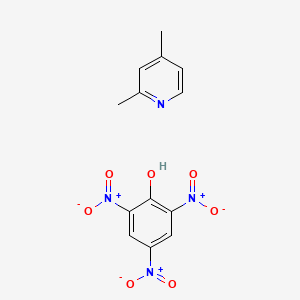
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)

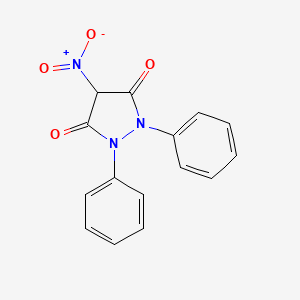

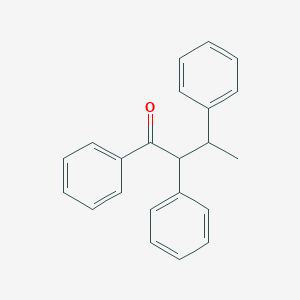
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
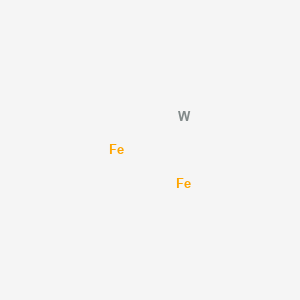
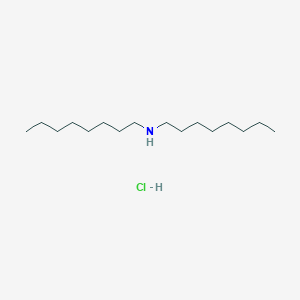
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
